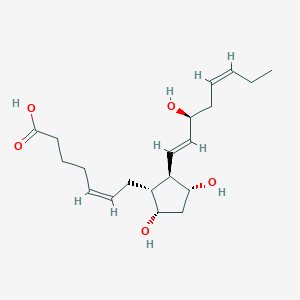
2,4-Dibromo-3-methylpyridine
Overview
Description
2,4-Dibromo-3-methylpyridine is a chemical compound with the empirical formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2,4-Dibromo-3-methylpyridine and its derivatives often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids can produce novel pyridine derivatives . Another common method is the bromination of 2-methylpyridine using N-bromosuccinimide (NBS) as a brominating agent .Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-3-methylpyridine has been analyzed using various computational methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) .Chemical Reactions Analysis
The chemical reactions involving 2,4-Dibromo-3-methylpyridine are diverse. One notable reaction is the Suzuki cross-coupling reaction, which is used to synthesize a series of novel pyridine derivatives . Another reaction involves the conversion to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .Physical And Chemical Properties Analysis
2,4-Dibromo-3-methylpyridine is a solid substance . Its molecular weight is 236.89 . The melting point of a similar compound, 2,5-Dibromo-3-methylpyridine, is reported to be between 43-47 °C .Scientific Research Applications
-
Synthesis and application of trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Efficient Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application : The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : The study resulted in the synthesis of a series of novel pyridine derivatives in moderate to good yield .
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The study describes the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application : The synthesis involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of Application : The study describes the synthesis of potent p38α mitogen-activated protein kinase inhibitors .
- Methods of Application : The synthesis involves an optimized strategy starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results or Outcomes : The overall yield could be increased from 3.6% to 29.4% . Biological data demonstrated that the (S)-enantiomer is the two times more potent eutomer .
-
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The synthesis and applications of TFMP and its derivatives involve various chemical reactions .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
The safety data sheet for a similar compound, 3-Methylpyridine, indicates that it is flammable and toxic if swallowed . It can cause skin irritation, serious eye damage, and toxicity if inhaled or in contact with skin . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
properties
IUPAC Name |
2,4-dibromo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHDTPWZWVNOGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568132 | |
| Record name | 2,4-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-3-methylpyridine | |
CAS RN |
128071-93-2 | |
| Record name | 2,4-Dibromo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128071-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Propanol, 1,1'-[(1-methyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B160476.png)








